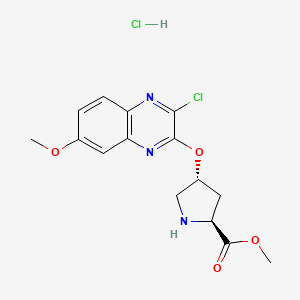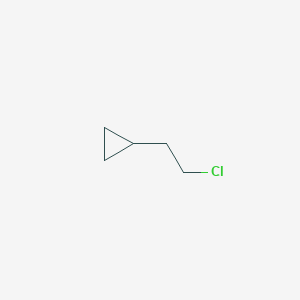
(2-Chloroethyl)cyclopropane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Chloroethyl)cyclopropane is an organic compound with the molecular formula C5H9Cl. It consists of a cyclopropane ring substituted with a 2-chloroethyl group.
Wissenschaftliche Forschungsanwendungen
(2-Chloroethyl)cyclopropane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development.
Industry: It is used in the production of specialty chemicals and materials.
Zukünftige Richtungen
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: (2-Chloroethyl)cyclopropane can be synthesized through several methods. One common approach involves the reaction of cyclopropane with 2-chloroethanol in the presence of a strong acid catalyst. This reaction proceeds via the formation of an intermediate carbocation, which then undergoes nucleophilic substitution to yield the desired product .
Industrial Production Methods: In industrial settings, this compound is typically produced through large-scale chemical processes that ensure high yield and purity. These methods often involve optimized reaction conditions, such as controlled temperature and pressure, to maximize efficiency and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: (2-Chloroethyl)cyclopropane undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles, such as hydroxide ions, to form different derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction Reactions: Reduction of this compound can yield cyclopropyl ethane.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous solution.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Major Products Formed:
Substitution: Cyclopropyl ethanol.
Oxidation: Cyclopropyl carboxylic acid.
Reduction: Cyclopropyl ethane.
Wirkmechanismus
The mechanism of action of (2-Chloroethyl)cyclopropane involves its interaction with various molecular targets. The chloroethyl group can undergo nucleophilic substitution reactions, leading to the formation of reactive intermediates that can interact with biological molecules. These interactions can result in changes to the structure and function of proteins, nucleic acids, and other cellular components .
Vergleich Mit ähnlichen Verbindungen
(Chloromethyl)cyclopropane: Similar structure but with a chloromethyl group instead of a chloroethyl group.
Cyclopropylmethanol: Contains a hydroxymethyl group instead of a chloroethyl group.
Cyclopropylcarboxylic acid: Contains a carboxyl group instead of a chloroethyl group.
Uniqueness: The presence of the chloroethyl group allows for a variety of chemical transformations, making it a versatile intermediate in organic synthesis .
Eigenschaften
IUPAC Name |
2-chloroethylcyclopropane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9Cl/c6-4-3-5-1-2-5/h5H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHEOPAAMRFEMFM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CCCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9Cl |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
104.58 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![tert-Butyl ((5-oxospiro[3.4]octan-6-yl)methyl)carbamate](/img/structure/B2737838.png)
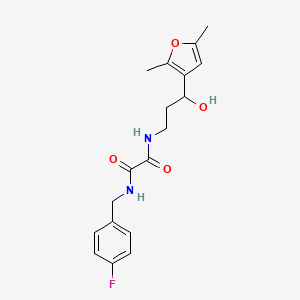
![2-{[1-(3-methoxybenzenesulfonyl)piperidin-4-yl]oxy}quinoxaline](/img/structure/B2737841.png)

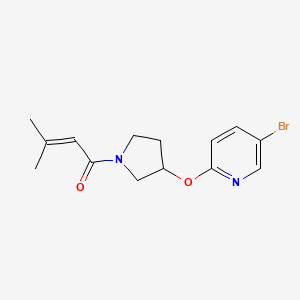
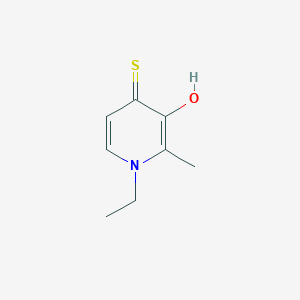
![6-chloro-4-[4-(dimethylamino)phenyl]-2-(4-methylpiperidine-1-carbonyl)-4H-1lambda6,4-benzothiazine-1,1-dione](/img/structure/B2737846.png)
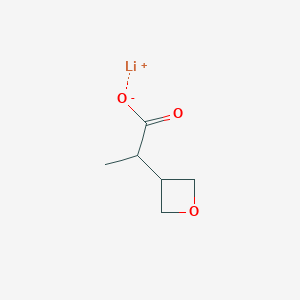
![N-(4-ethoxyphenyl)-2-((2-ethyl-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2737852.png)
![5-[(4-chlorophenyl)methyl]-7-(4-methoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B2737853.png)
![2-cyclopropyl-1-[1-(6-methoxypyridine-3-carbonyl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2737855.png)
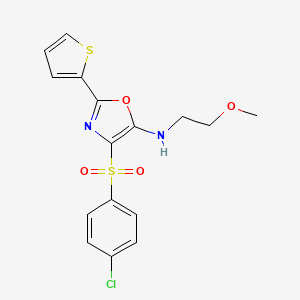
![8-(3,4-dimethylphenyl)-1-methyl-3-[2-(piperidin-1-yl)ethyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737857.png)
